4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide
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Overview
Description
4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide is a complex organic compound that features a benzamide core linked to a naphthothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide typically involves the coupling of substituted 2-aminobenzothiazoles with benzoyl chloride derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
Formation of 2-aminobenzothiazole: This intermediate is synthesized by reacting o-aminothiophenol with carbon disulfide and an appropriate amine under basic conditions.
Coupling Reaction: The 2-aminobenzothiazole is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes, such as cyclooxygenase (COX) enzymes in inflammation and DNA topoisomerases in cancer.
Pathways: By inhibiting these targets, the compound can modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
4-benzoyl-N-(naphtho[2,1-d]thiazol-2-ylcarbamothioyl)benzamide is unique due to its specific combination of a benzamide core with a naphthothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
N-(benzo[g][1,3]benzothiazol-2-ylcarbamothioyl)-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O2S2/c30-22(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(31)28-25(32)29-26-27-21-15-14-16-6-4-5-9-20(16)23(21)33-26/h1-15H,(H2,27,28,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBWQCPLEMGEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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